molecular formula C8H11Cl3O7 B14116358 Trichloroethyl b-D-glucuronide

Trichloroethyl b-D-glucuronide

Cat. No.: B14116358
M. Wt: 325.5 g/mol
InChI Key: IQOASJJGUQMXDW-UHFFFAOYSA-N
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Description

Overview of Glucuronide Conjugation in Xenobiotic Biotransformation Pathways

Glucuronidation is a major Phase II metabolic pathway responsible for the detoxification and elimination of a vast array of xenobiotics (foreign compounds) and endogenous substances from the body. ijpcbs.comxcode.lifelongdom.org This process involves the enzymatic transfer of a glucuronic acid moiety from the activated coenzyme, uridine (B1682114) 5'-diphospho-α-D-glucuronic acid (UDPGA), to a substrate. uomus.edu.iq This conjugation reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govfrontiersin.org

The primary function of glucuronidation is to increase the water solubility of lipophilic (fat-soluble) compounds, thereby facilitating their excretion from the body, primarily through urine or bile. ijpcbs.comxcode.life By attaching the highly polar glucuronic acid group, the resulting glucuronide conjugate is generally less biologically active and more readily eliminated. uef.finih.gov UGT enzymes are predominantly located in the liver, the main site of drug metabolism, but are also found in other tissues such as the kidneys, intestines, and brain. xcode.lifefrontiersin.org

The process typically follows Phase I metabolism, where enzymes like cytochrome P450s introduce or expose functional groups (e.g., hydroxyl, amino, or carboxyl groups) on the xenobiotic molecule. ijpcbs.comopenaccessjournals.com These functional groups then serve as acceptor sites for the glucuronic acid transfer in Phase II. uef.fi The diversity of UGT isoforms allows for the metabolism of a wide range of structurally diverse compounds. nih.govedgccjournal.org

Table 1: Key Enzymes and Molecules in Glucuronidation
ComponentFunctionPrimary Location
UDP-glucuronosyltransferases (UGTs)Catalyze the transfer of glucuronic acid to a substrate. nih.govfrontiersin.orgLiver, kidney, intestine, brain. xcode.lifefrontiersin.org
Uridine 5'-diphospho-α-D-glucuronic acid (UDPGA)Activated coenzyme that donates the glucuronic acid moiety. uomus.edu.iqCellular cytoplasm
Cytochrome P450 (CYP) EnzymesOften catalyze initial Phase I reactions, creating sites for glucuronidation. ijpcbs.comopenaccessjournals.comPrimarily liver

Historical Trajectory and Evolution of Research Perspectives on Trichloroethyl β-D-Glucuronide

Research into the metabolism of trichloroethylene (B50587) (TCE), a widely used industrial solvent, has evolved significantly over the decades, leading to the identification and characterization of its various metabolites, including trichloroethyl β-D-glucuronide. nih.govwikipedia.org Initially, the focus was on identifying the major urinary metabolites to understand the extent of TCE exposure in occupational settings. ca.gov

Early studies in the mid-20th century identified trichloroacetic acid (TCA) and trichloroethanol (TCOH) as the primary metabolites of TCE. oup.com It was subsequently discovered that TCOH could undergo conjugation with glucuronic acid to form trichloroethyl β-D-glucuronide (TCOG). nih.gov This finding was crucial as it highlighted a significant pathway for the detoxification and elimination of a major TCE metabolite.

Conceptual Frameworks Guiding Investigations into Trichloroethyl β-D-Glucuronide Formation and Fate

A central framework is the two-phase model of xenobiotic metabolism . mhmedical.com TCE first undergoes Phase I oxidation, primarily by cytochrome P450 enzymes (notably CYP2E1), to form chloral (B1216628) hydrate (B1144303), which is then rapidly reduced to trichloroethanol (TCOH). oup.comresearchgate.net In Phase II, TCOH is a substrate for UGT enzymes, which catalyze its conjugation with glucuronic acid to form TCOG. nih.gov This two-step process is a classic example of how the body converts a lipophilic compound into a more water-soluble and excretable form.

Enzyme kinetics and isoform specificity provide another critical framework. Research has focused on identifying the specific UGT isoforms responsible for TCOG formation and determining their kinetic parameters (e.g., Km and Vmax). nih.gov This information is vital for predicting the rate of TCOG formation at different exposure levels and understanding inter-individual variability in TCE metabolism due to genetic polymorphisms in UGT enzymes. epa.gov

Finally, physiologically based pharmacokinetic (PBPK) modeling has become an indispensable tool. nih.govtandfonline.com PBPK models integrate data on the physiological and biochemical processes governing the absorption, distribution, metabolism, and excretion (ADME) of TCE and its metabolites, including TCOG. nih.gov These models allow researchers to simulate the time-course of TCOG concentrations in various tissues and predict how factors such as dose, route of exposure, and genetic variations might influence its disposition.

Table 2: Research Findings on Trichloroethyl β-D-Glucuronide
FindingDescriptionKey Research Area
Identification as a Major MetaboliteTrichloroethyl β-D-glucuronide is a significant urinary metabolite of trichloroethylene. nih.govepa.govMetabolite Identification
Formation via GlucuronidationFormed from the conjugation of trichloroethanol (a TCE metabolite) with glucuronic acid, catalyzed by UGT enzymes. nih.govEnzymology
Role in DetoxificationThe formation of this water-soluble glucuronide facilitates the excretion of trichloroethanol from the body. nih.govToxicokinetics
Enterohepatic RecirculationPotential for excretion into bile, hydrolysis back to trichloroethanol in the intestine, and subsequent reabsorption.Metabolite Disposition

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,5-trihydroxy-6-(2,2,2-trichloroethoxy)oxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11Cl3O7/c9-8(10,11)1-17-7-4(14)2(12)3(13)5(18-7)6(15)16/h2-5,7,12-14H,1H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOASJJGUQMXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Cl)OC1C(C(C(C(O1)C(=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871582
Record name 2,2,2-Trichloroethyl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Trichloroethyl β D Glucuronide

Chemoenzymatic and Chemical Synthetic Routes for β-D-Glucuronides

The synthesis of β-D-glucuronides can be broadly categorized into two main approaches: purely chemical routes and chemoenzymatic methods. hyphadiscovery.comnih.gov Chemical syntheses offer versatility but can require complex protecting group strategies. acs.org Chemoenzymatic methods, which utilize enzymes to catalyze key steps, often provide high stereoselectivity and efficiency under mild conditions. nih.govnih.gov For instance, microbial biotransformation and the use of recombinant enzymes are effective for producing various glucuronides, including those that may be difficult to synthesize chemically. hyphadiscovery.com

A primary challenge in the synthesis of β-D-glucuronides is the stereocontrolled formation of the β-glycosidic bond. arkat-usa.org The reactivity of glucuronic acid donors is often diminished by the electron-withdrawing carboxyl group at the C-5 position, making glycosylation more challenging than with corresponding glucosides. acs.orgpsu.edunih.gov

Chemical Strategies:

Glycosyl Donors: The most prevalent chemical methods utilize activated glucuronic acid donors. Historically, the Koenigs-Knorr reaction, employing a per-acetylated glucuronyl bromide (e.g., methyl 2,3,4-tri-O-acetyl-1-bromo-α-D-glucopyranuronate), has been widely used. psu.edunih.govresearchgate.net More recently, glycosyl trichloroacetimidates have become the donors of choice due to their higher reactivity and the often excellent yields achieved in glycosylation reactions. acs.orgarkat-usa.orgnih.govresearchgate.net

Stereocontrol: Achieving the desired β-configuration is critical, as it is the anomer almost invariably found in nature. psu.edu This stereoselectivity is typically directed by a "participating" protecting group at the C-2 position of the glucuronyl donor. An acyl group, such as acetate (B1210297), at C-2 assists in shielding the α-face of the oxocarbenium ion intermediate, leading to the preferential formation of the β-glycosidic bond. psu.edu While this approach is generally effective, minor amounts of the α-anomer can sometimes form. psu.edu

Chemoenzymatic Strategies:

Enzymatic Glucuronidation: This approach offers exceptional stereoselectivity. Engineered enzymes, such as glucuronylsynthases derived from E. coli β-glucuronidase, can catalyze the direct, single-step synthesis of β-glucuronides from a range of alcohols with high efficiency. nih.gov Additionally, uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs), often sourced from mammalian liver microsomes or microbial systems, are used for the biosynthesis of glucuronides, perfectly mimicking the metabolic pathways in vivo. hyphadiscovery.comnih.govnih.gov

The key step in the synthesis is the coupling of the glucuronic acid donor with the aglycone, in this case, 2,2,2-trichloroethanol. The choice of coupling method is dictated by the reactivity of the donor and the aglycone.

Koenigs-Knorr Reaction: This classic method involves reacting a glycosyl halide donor with the alcohol (aglycone) in the presence of a promoter, such as a silver or cadmium carbonate. psu.eduresearchgate.net A modified Koenigs-Knorr synthesis has been successfully used to prepare the β-D-glucuronides of various dichlorophenols. researchgate.net

Trichloroacetimidate (B1259523) Method: This is a highly efficient and widely used modern method. nih.gov The glucuronyl trichloroacetimidate donor is activated by a catalytic amount of a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), to react with the trichloroethyl alcohol. acs.orgnih.gov This reaction is pivotal in many gram-scale syntheses of complex glucuronides. acs.orgnih.gov

Palladium-Catalyzed Coupling: While less common for O-glucuronidation, palladium-catalyzed cross-coupling reactions are powerful tools in carbohydrate chemistry and have been used to synthesize C-C linked analogues and other derivatives. nih.gov

The following table summarizes common coupling reactions for glucuronide synthesis.

Table 1: Comparison of Common Glucuronidation Coupling Reactions
Coupling Method Glycosyl Donor Promoter/Catalyst Typical Yield Key Features
Koenigs-Knorr Glycosyl Halide Silver or Mercury Salts Moderate to Good Classic method; promoter can be stoichiometric and toxic. psu.eduresearchgate.net
Trichloroacetimidate Glycosyl Trichloroacetimidate Lewis Acids (e.g., BF₃·Et₂O, TMSOTf) Good to Excellent Highly reactive donor; mild reaction conditions; widely used for complex syntheses. acs.orgnih.govresearchgate.netwhiterose.ac.uk
Enzymatic UDP-Glucuronic Acid UGT Enzymes Variable High stereospecificity (β-anomer); mimics biological pathways; scalable. hyphadiscovery.comnih.govnih.gov

The strategic use of protecting groups is fundamental to the successful chemical synthesis of Trichloroethyl β-D-glucuronide. acs.orgacs.org These groups prevent unwanted side reactions at the hydroxyl groups and the carboxylic acid of the glucuronic acid moiety.

Hydroxyl Protection: The hydroxyl groups at positions C-2, C-3, and C-4 are most commonly protected as esters, with acetates being the favored choice. psu.eduacs.org As mentioned, the C-2 acetate group plays a crucial role in directing the stereochemistry to form the β-anomer. psu.edu Benzyl ethers are an alternative but require harsher deprotection conditions. acs.org

Carboxylic Acid Protection: The C-6 carboxylic acid is typically protected as a simple alkyl ester, such as a methyl or ethyl ester, during the coupling reaction. acs.orgacs.org

Orthogonal Protecting Groups: For more complex syntheses or when the aglycone is sensitive to standard deprotection conditions, orthogonal protecting groups are employed. Allyl groups, for example, can be used to protect both hydroxyls and the carboxyl group. acs.orgnih.gov These groups are stable to the conditions used for removing acetates but can be selectively cleaved under very mild conditions using palladium catalysts, which is advantageous when sensitive functional groups are present in the molecule. psu.eduacs.orgnih.gov

Deprotection: The final step in the synthesis is the removal of all protecting groups. For a standard scheme using acetates and a methyl ester, this is typically accomplished in a one- or two-step sequence using basic hydrolysis with reagents like sodium methoxide (B1231860) or sodium hydroxide. nih.govacs.org The conditions must be carefully controlled to prevent hydrolysis of the desired glycosidic bond or epimerization. arkat-usa.org

The table below details common protecting groups used in glucuronide synthesis.

Table 2: Protecting Groups in Glucuronic Acid Synthesis
Functional Group Protecting Group Abbreviation Deprotection Reagents
Hydroxyls (C2, C3, C4) Acetyl Ac NaOMe in MeOH; aq. NaOH. nih.govacs.org
Hydroxyls (C2, C3, C4) Benzyl Bn Catalytic Hydrogenolysis (H₂, Pd/C). acs.org
Hydroxyls & Carboxyl Allyl All Palladium(0) catalysts (e.g., Pd(PPh₃)₄). acs.orgpsu.edunih.gov
Carboxyl (C6) Methyl Ester Me aq. NaOH or LiOH. nih.govacs.org

Optimized Purification Techniques for Research-Grade Trichloroethyl β-D-Glucuronide

Obtaining Trichloroethyl β-D-glucuronide in high purity is critical for its use as an analytical standard. This is almost exclusively achieved through chromatographic techniques, which must be optimized for both purity and scalability.

Chromatography is the cornerstone of glucuronide purification, capable of separating the target compound from starting materials, reagents, and reaction byproducts, including the incorrect α-anomer.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most powerful and widely used method for the final purification of polar compounds like glucuronides. nih.govignited.in Separations are typically performed on C8 or C18 silica-based columns. nih.govtandfonline.com The mobile phase usually consists of a gradient of acetonitrile (B52724) or methanol (B129727) in water, often containing a buffer like ammonium (B1175870) acetate to maintain a stable pH and improve the peak shape of the acidic glucuronide. nih.govignited.in

Other Chromatographic Modes: While RP-HPLC is dominant, other techniques are also valuable. Hydrophilic interaction liquid chromatography (HILIC) can be an effective alternative, as the polar glucuronide metabolites are more strongly retained than their less polar parent aglycones. researchgate.net For the purification of protected intermediates during a multi-step synthesis, normal-phase column chromatography on silica (B1680970) gel is frequently employed. nih.gov

Transitioning from analytical to preparative scale requires methodologies that can handle larger quantities of material efficiently.

Preparative HPLC: To isolate milligram to gram quantities of pure glucuronides, preparative HPLC systems equipped with large-diameter columns are used. acs.orgtandfonline.com This approach allows for the high-resolution separation needed to achieve >98-99% purity. nih.gov

Scalable Chemoenzymatic Synthesis: Biotransformation and other chemoenzymatic routes are often inherently scalable. hyphadiscovery.comnih.gov Fermentation or enzymatic reactors can be scaled up to produce gram quantities of a target glucuronide, simplifying the subsequent purification process. hyphadiscovery.comhyphadiscovery.com

Post-Purification Processing: A significant challenge in preparative HPLC is the removal of large volumes of the aqueous mobile phase from the collected fractions. Lyophilization (freeze-drying) is a common method, but it can be time-consuming and may lead to the degradation of unstable compounds. nih.gov For particularly sensitive glucuronides, alternative techniques such as on-column solvent exchange can be implemented to minimize exposure to harsh conditions and improve the stability and quality of the final product. ignited.in

Spectroscopic Characterization and Structural Confirmation of Synthesized Trichloroethyl β-D-Glucuronide in Research

The definitive structural confirmation of synthesized Trichloroethyl β-D-glucuronide relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like Trichloroethyl β-D-glucuronide. Both ¹H and ¹³C NMR would be employed to confirm the connectivity and stereochemistry of the molecule.

In the ¹H NMR spectrum, the anomeric proton (H-1") of the glucuronic acid moiety is particularly diagnostic. For a β-glucuronide, this proton typically appears as a doublet with a coupling constant (³J) of approximately 7-8 Hz, confirming the trans-diaxial relationship with the adjacent proton (H-2"). acs.org The protons of the glucuronic acid ring would appear in a specific region of the spectrum, and their chemical shifts and coupling patterns would be consistent with the β-D-glucopyranosiduronic acid structure. The methylene (B1212753) protons of the trichloroethyl group would likely appear as a singlet or a narrowly coupled multiplet.

The ¹³C NMR spectrum would provide further confirmation, with the anomeric carbon (C-1") appearing at approximately 100-104 ppm. The chemical shifts of the other carbons in the glucuronic acid and trichloroethyl moieties would also be characteristic. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to definitively assign all proton and carbon signals and confirm the glycosidic linkage between the trichloroethanol and the glucuronic acid.

Predicted ¹H NMR Chemical Shifts for Trichloroethyl β-D-Glucuronide

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-1" ~4.5-5.0 d ~7-8
H-2", H-3", H-4", H-5" ~3.2-4.0 m -
-CH₂- ~4.0-4.5 s -
Predicted ¹³C NMR Chemical Shifts for Trichloroethyl β-D-Glucuronide
Carbon Predicted Chemical Shift (ppm)
C-1" ~100-104
C-2", C-3", C-4", C-5" ~70-80
C=O ~170-175
-CH₂- ~75-80

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a synthesized compound by providing a highly accurate mass measurement. nih.gov For Trichloroethyl β-D-glucuronide (C₈H₁₁Cl₃O₇), HRMS would be used to determine its monoisotopic mass with a high degree of precision, typically to within a few parts per million (ppm). nih.gov

This accurate mass measurement allows for the confident determination of the molecular formula, as it significantly narrows down the number of possible elemental compositions for a given mass. spectroscopyonline.com The presence of three chlorine atoms would also be evident from the characteristic isotopic pattern in the mass spectrum, where the M+2 and M+4 peaks would have specific intensity ratios due to the natural abundance of the ³⁷Cl isotope. nih.gov

Theoretical Mass Data for Trichloroethyl β-D-Glucuronide

Parameter Value
Molecular Formula C₈H₁₁Cl₃O₇
Monoisotopic Mass 323.9570 Da

| Average Mass | 325.528 Da |

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments would further corroborate the structure. A characteristic neutral loss of 176.0321 Da, corresponding to the glucuronic acid moiety, would be expected, leaving the protonated trichloroethanol fragment. nih.gov

Biochemical Pathways and Enzymatic Formation of Trichloroethyl β D Glucuronide

Role of UDP-Glucuronosyltransferases (UGTs) in Trichloroethyl β-D-Glucuronide Biotransformation

Uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs) are a superfamily of enzymes that play a critical role in the metabolism and detoxification of a wide array of substances, including drugs, environmental toxins, and endogenous compounds. eur.nlnih.govnih.gov These enzymes catalyze the process of glucuronidation, a major Phase II biotransformation reaction. nih.govmdpi.com This process involves the transfer of a glucuronic acid molecule from the high-energy donor, uridine 5'-diphospho-glucuronic acid (UDPGA), to a substrate. nih.govresearchgate.netresearchgate.net This conjugation reaction increases the water solubility of lipophilic compounds, facilitating their excretion from the body, typically in urine or bile. nih.gov

The formation of Trichloroethyl β-D-glucuronide is a direct result of the UGT-mediated conjugation of its precursor, trichloroethanol. drugbank.comnih.gov While glucuronidation is generally a detoxification pathway, some glucuronide metabolites can retain biological activity. The UGT enzymes are membrane-bound proteins primarily located in the endoplasmic reticulum of various tissues, with the highest concentration and diversity found in the liver. nih.govfrontiersin.org Their co-localization with Phase I enzymes, such as cytochrome P450s, allows for an efficient, sequential metabolism of xenobiotics. nih.gov

The UGT superfamily in humans is categorized into families and subfamilies based on sequence identity, with the UGT1 and UGT2 families being the most important for drug metabolism. nih.gov Different UGT isoforms exhibit distinct but often overlapping substrate specificities. While multiple UGT isoforms can catalyze the glucuronidation of a single substrate, certain isoforms often show a dominant role.

Research has identified specific UGT isoforms involved in the glucuronidation of various compounds. For instance, UGT2A1, a member of the UGT2A subfamily, is known to be active in the glucuronidation of androgens and is expressed in tissues like the olfactory neuroepithelium, liver, and small intestine. nih.govgenecards.org It is involved in the detoxification of various substances, including polycyclic aromatic hydrocarbons found in tobacco smoke. nih.gov While direct studies specifying UGT2A1's role in trichloroethanol glucuronidation are not prevalent in the provided results, the enzyme's known function in conjugating small molecule xenobiotics suggests its potential involvement. The Human Metabolome Database indicates that UGT2A1 is one of the enzymes capable of catalyzing the formation of Trichloroethanol glucuronide from 2,2,2-Trichloroethanol and UDP-glucuronic acid. hmdb.ca Other isoforms, such as those in the UGT1A and UGT2B families, are also major players in drug metabolism and could contribute to the biotransformation of trichloroethanol. mdpi.com

UGT IsoformKnown Substrates/FunctionsPotential Relevance to Trichloroethyl β-D-Glucuronide Formation
UGT2A1Androgens, polycyclic aromatic hydrocarbons, bile acids. nih.govnih.govListed as a catalyzing enzyme for Trichloroethanol glucuronide formation. hmdb.ca
UGT1A FamilyBilirubin, various drugs, and xenobiotics. eur.nlmdpi.comMajor family involved in drug and xenobiotic metabolism.
UGT2B FamilySteroids, bile acids, and various drugs. nih.govhmdb.caSignificantly contributes to the glucuronidation of a wide range of compounds.

The glucuronidation reaction catalyzed by UGTs is a bi-substrate process that follows an ordered bi-bi mechanism, where UDPGA binds to the enzyme first, followed by the aglycone substrate (the compound to be glucuronidated). researchgate.netnih.gov The reaction is an SN2-like nucleophilic substitution. nih.govresearchgate.net

For O-glucuronidation, which is the type of reaction that forms Trichloroethyl β-D-glucuronide, a "serine hydrolase-like mechanism" has been proposed. nih.gov This mechanism involves a catalytic dyad of two key amino acid residues, typically a histidine and an aspartic or glutamic acid, within the enzyme's active site. nih.gov The basic histidine residue abstracts a proton from the hydroxyl group of the aglycone substrate (in this case, trichloroethanol). researchgate.netnih.gov This deprotonation makes the oxygen of the hydroxyl group a stronger nucleophile. The activated nucleophile then attacks the anomeric carbon (C1) of the glucuronic acid moiety of UDPGA. nih.gov This results in the formation of a β-D-glucuronide conjugate and the release of UDP. researchgate.net The configuration at the anomeric carbon is inverted during this process. nih.govresearchgate.net

Precursor Compounds and Their Metabolic Conversion to Trichloroethyl β-D-Glucuronide

The formation of Trichloroethyl β-D-glucuronide is a metabolic consequence of exposure to certain xenobiotic compounds. The direct precursor for glucuronidation is trichloroethanol, which itself is a metabolite of other parent compounds. drugbank.comnih.gov

Trichloroethanol is the direct substrate for the UGT enzymes that produce Trichloroethyl β-D-glucuronide. drugbank.comnih.gov Following its formation from parent compounds, trichloroethanol undergoes conjugation with glucuronic acid in a reaction catalyzed by UGTs. drugbank.comwho.int This process converts the more lipophilic trichloroethanol into the water-soluble and readily excretable Trichloroethyl β-D-glucuronide. A significant portion of trichloroethanol can be conjugated to its glucuronide form, which is then eliminated in the urine. nih.govepa.gov Enterohepatic recirculation of trichloroethanol glucuronide can occur, where the conjugate is excreted in the bile, hydrolyzed back to trichloroethanol in the intestine, and then reabsorbed. nih.govnih.gov

Trichloroethylene (B50587) (TCE): TCE is an industrial solvent that undergoes extensive metabolism in the body. dtic.mil One of its major metabolic pathways involves oxidation by cytochrome P450 enzymes, primarily CYP2E1, to form chloral (B1216628) hydrate (B1144303). nih.govdtic.mil Chloral hydrate is then rapidly reduced to trichloroethanol by alcohol dehydrogenases and other enzymes. drugbank.comnih.gov This trichloroethanol is then available for glucuronidation. nih.gov Trichloroethanol is a significant metabolite of TCE, and its glucuronide is a major excretory product found in the urine of individuals exposed to TCE. nih.govepa.gov

Chloral Hydrate: Chloral hydrate, a sedative and hypnotic drug, is also a key precursor. canada.cawikipedia.org Upon absorption, it is rapidly and extensively metabolized. who.intcanada.ca The primary metabolic route is reduction to trichloroethanol, which accounts for the majority of the initial dose. who.intcanada.ca This reduction is mainly carried out by alcohol dehydrogenase in the liver and erythrocytes. drugbank.comcanada.ca The resulting trichloroethanol is then conjugated with glucuronic acid to form Trichloroethyl β-D-glucuronide, which is an inactive metabolite and is excreted. drugbank.comwho.intcanada.ca

Parent CompoundKey Metabolic StepsImmediate Precursor for Glucuronidation
TrichloroethyleneOxidation by CYP450 enzymes to Chloral Hydrate, followed by reduction to Trichloroethanol. nih.govdtic.milTrichloroethanol
Chloral HydrateReduction by alcohol dehydrogenase to Trichloroethanol. drugbank.comwho.intcanada.caTrichloroethanol

Regulation and Expression of Relevant UGT Enzymes in Research Models

The expression and activity of UGT enzymes are subject to complex regulation, which can be studied in various research models, including cell lines and animal models. nih.govfrontiersin.org The regulation of UGTs is a key determinant of the rate of glucuronidation and, consequently, the clearance of xenobiotics.

The expression of UGT genes is tissue-specific. For instance, in humans, UGTs 1A1, 1A3, 1A4, 1A6, and 1A9 are the primary hepatic isoforms, while others are expressed extrahepatically. nih.gov Research using human liver specimens has shown that the expression of several UGTs, including UGT1A3, UGT1A4, and UGT1A6, increases with age during childhood and adolescence, which may be influenced by hormonal signaling. frontiersin.org

Transcriptional and Post-Transcriptional Regulation

The expression and activity of UGT enzymes, which are central to the formation of trichloroethyl β-D-glucuronide, are subject to complex regulatory mechanisms at both the transcriptional and post-transcriptional levels. The human UGT superfamily is composed of four subfamilies (UGT1, UGT2, UGT3, and UGT8), encoding 22 functional enzymes. nih.gov The regulation of these enzymes is crucial as they are involved in the metabolism of a wide array of endogenous and exogenous compounds. nih.gov

Transcriptional Regulation: The transcription of UGT genes is controlled by various nuclear receptors, which are ligand-activated transcription factors. These receptors can be activated by xenobiotics, leading to the induction of DME and drug transporter protein (DTP) expression. frontiersin.org This induction is a key mechanism for the body to adapt to chemical exposures. For instance, exposure to certain chemicals can upregulate the expression of specific UGT isoforms, thereby enhancing the glucuronidation capacity for substrates like trichloroethanol.

Post-Transcriptional Regulation: Emerging research has highlighted the importance of post-transcriptional regulation of UGT genes by microRNAs (miRNAs). nih.gov MiRNAs are small non-coding RNAs that can bind to the 3' untranslated regions (3'UTRs) of target messenger RNAs (mRNAs), leading to their degradation or translational repression. mdpi.com Studies have identified that numerous UGT mRNAs are targeted by various miRNAs. nih.gov For example, the UGT1A locus, which produces several UGT1A enzymes, has a common 3'UTR that is a target for multiple miRNAs. nih.gov This regulation by miRNAs adds another layer of control over the levels of UGT enzymes, which can vary depending on the specific cellular context and isoform. nih.gov

Tissue and Subcellular Localization of UGTs in Experimental Systems

UDP-glucuronosyltransferases (UGTs) exhibit distinct tissue-specific expression patterns and are localized within specific subcellular compartments, which dictates their role in the metabolism of xenobiotics like trichloroethylene (TCE).

Tissue Localization: The liver is the primary site of UGT expression and activity, containing the highest concentration and variety of UGT isoforms. www.gov.ukwho.intfrontiersin.org This makes the liver the principal organ for the glucuronidation of trichloroethanol. However, UGTs are also expressed in extrahepatic tissues, including the kidney, gastrointestinal tract, and brain. www.gov.ukfrontiersin.org The presence of UGTs in the kidney is significant for the local metabolism and detoxification of compounds that reach this organ. www.gov.ukwho.int In the brain, UGTs are found in the endothelial cells and astrocytes of the blood-brain barrier, contributing to the protection of the central nervous system from lipophilic substances. frontiersin.org The olfactory mucosa also expresses specific UGT isoforms, acting as a first line of defense against inhaled toxicants. frontiersin.org

Subcellular Localization: UGTs are membrane-bound enzymes primarily located in the endoplasmic reticulum (ER). frontiersin.org Their active site faces the lumen of the ER. This localization is crucial for the coordinated metabolism of xenobiotics. Cytochrome P450 enzymes, which often carry out the initial phase I oxidation, are also located in the ER membrane, with their active sites facing the cytosol. frontiersin.org This proximity allows for efficient "functional coupling," where the product of a CYP-mediated reaction, such as trichloroethanol, can be readily transferred to a nearby UGT for phase II conjugation. frontiersin.org

In Vitro Research Models for Studying Trichloroethyl β-D-Glucuronide Formation

A variety of in vitro models are employed to investigate the formation of trichloroethyl β-D-glucuronide, ranging from subcellular fractions to complex cell culture systems. These models are invaluable for elucidating enzymatic mechanisms and metabolic pathways without the complexities of whole-animal studies.

Use of Microsomal Fractions and Recombinant Enzymes

Microsomal Fractions: Liver microsomes, which are vesicles of the endoplasmic reticulum, are a widely used tool for studying the in vitro metabolism of xenobiotics. researchgate.netnih.gov They contain a high concentration of drug-metabolizing enzymes, including UGTs. researchgate.net By incubating trichloroethanol with liver microsomes in the presence of the co-substrate UDP-glucuronic acid (UDPGA), researchers can directly measure the formation rate of trichloroethyl β-D-glucuronide. This system allows for the determination of enzyme kinetics and the identification of inhibitory or inducing agents. However, a limitation of microsomal systems is the potential for batch-to-batch variability and the absence of UGTs that are expressed in extrahepatic tissues. researchgate.net

Recombinant Enzymes: To overcome the limitations of microsomal fractions, recombinant human UGTs expressed in various cell lines are utilized. researchgate.net This approach allows for the study of individual UGT isoforms in isolation, enabling the precise identification of which enzymes are responsible for the glucuronidation of a specific substrate. By testing trichloroethanol against a panel of recombinant UGTs, the specific isoforms involved in its conjugation can be determined. This provides a more detailed understanding of the metabolic pathway and potential inter-individual variability due to genetic polymorphisms in UGT genes.

Hepatocyte and Cell Line Culture Models

Primary Hepatocytes: Isolated primary hepatocytes are considered the "gold standard" for in vitro drug metabolism studies because they retain the full complement of hepatic drug-metabolizing enzymes and transporters, at least for a short period in culture. nih.govredalyc.org Cultured hepatocytes can be used to study the complete metabolic pathway of TCE, from its initial oxidation to the formation and excretion of trichloroethyl β-D-glucuronide. Different culture configurations, such as monolayer cultures, sandwich cultures, and 3D spheroids, have been developed to extend the viability and metabolic competency of hepatocytes in vitro. nih.govredalyc.orgarxiv.org

Hepatoma Cell Lines: Immortalized hepatoma cell lines, such as HepG2 and HepaRG, offer an alternative to primary hepatocytes. ulisboa.ptnih.gov They have the advantage of being readily available and having an unlimited lifespan. redalyc.org While traditional hepatoma cell lines often have lower levels of metabolic enzymes compared to primary hepatocytes, some lines, like HepaRG, can differentiate into hepatocyte-like cells with more robust metabolic activity. redalyc.orgulisboa.pt These cell lines are useful for screening studies and for investigating the regulation of metabolic pathways in response to various stimuli. nih.gov

Comparative Biochemical Studies of Trichloroethyl β-D-Glucuronide Metabolism Across Research Organisms

Species-Specific Differences in Glucuronidation Pathways

The two primary metabolic pathways for TCE, cytochrome P450 oxidation and glutathione (B108866) (GSH) conjugation, exhibit considerable variation across species. nih.govepa.gov Rodents, particularly mice, tend to metabolize TCE more rapidly than humans. researchgate.net

Oxidative Pathway and Glucuronidation: Studies have shown that the relative flux through the oxidative pathway, which leads to the formation of trichloroethanol and subsequently trichloroethyl β-D-glucuronide, differs between species. For example, in mice, the levels of the oxidative metabolite trichloroacetic acid (TCA) are significantly higher than the metabolites from the GSH pathway. nih.gov In contrast, the formation of the GSH conjugate S-(1,2-dichlorovinyl)glutathione (DCVG) and its subsequent metabolites, which are associated with kidney toxicity, also shows species-dependent variation. nih.govresearchgate.net

Enzyme Activity and Expression: The expression levels and catalytic activities of the specific UGT isoforms responsible for trichloroethanol glucuronidation can vary between species. This can lead to differences in the rate and extent of trichloroethyl β-D-glucuronide formation. For instance, in vitro studies using liver microsomes from different species have demonstrated varying rates of glucuronidation for the same substrate. researchgate.net Furthermore, genetic polymorphisms within UGT genes can contribute to inter-individual and inter-species differences in metabolism. epa.gov

Data on Species-Specific Metabolite Levels: The following table summarizes findings from a comparative study on TCE metabolite levels in different mouse strains, highlighting the variability in the oxidative pathway.

StrainSerum TCA (µg/ml)Serum DCA (µg/ml)Liver TCA (µg/g)Liver TCOH (µg/g)Liver DCVG (ng/g)
C57BL/6J 2500.2150505
NZW/LacJ 4000.3250752
Data adapted from a sub-acute study in mice, showcasing strain-dependent differences in TCE metabolites. nih.gov TCA and TCOH are precursors or related to the formation of Trichloroethyl β-D-glucuronide. DCA and DCVG are other metabolites.

This variability underscores the importance of using appropriate animal models and in vitro systems that accurately reflect human metabolism when assessing the risks associated with TCE exposure.

Inter-Strain and Inter-Individual Variability in Animal Models

Significant variability in the metabolism of trichloroethylene has been observed across different inbred mouse strains, which points to a strong genetic influence on the rate and profile of metabolite formation. nih.govnih.gov This inter-strain variability affects the levels of both oxidative and glutathione conjugation metabolites, including the precursors to Trichloroethyl β-D-glucuronide. nih.gov

Research using various mouse strains, such as C57BL/6J, B6C3F1/J, and NZW/LacJ, has demonstrated that the metabolic flux through the oxidative and conjugation pathways differs significantly among strains. nih.govnih.gov For instance, studies have reported that the levels of trichloroethanol (TCOH), the direct precursor to Trichloroethyl β-D-glucuronide, can vary substantially. nih.govnih.gov This variability in TCOH production inherently leads to differences in the subsequent formation of Trichloroethyl β-D-glucuronide.

The degree of inter-strain variability for oxidative metabolites of TCE has been quantified using the geometric standard deviation (GSD), with values for TCOH and TCA ranging from 1.24 to 2.04. nih.gov This indicates a considerable range in metabolic capacity among different mouse strains. For example, in a sub-acute study, kidney levels of TCOH were found to be 2- to 4-fold higher than those of trichloroacetic acid (TCA) across seven inbred strains, with notable differences between the strains. nih.gov In a sub-chronic study comparing C57BL/6J and NZW/LacJ strains, kidney levels of TCOH were observed to be higher in NZW/LacJ mice. nih.gov

Similarly, a study involving 15 mouse strains revealed a more than fourfold difference in the peak serum concentrations of TCA, another major oxidative metabolite. nih.gov The levels of these oxidative metabolites are often correlated with the expression of key metabolizing enzymes, such as Cyp2e1, which also shows strain-dependent expression levels. nih.gov

This documented variability in the formation of precursor metabolites provides strong evidence for corresponding inter-strain differences in the production of Trichloroethyl β-D-glucuronide. These findings from animal models are crucial for understanding the potential range of human responses to trichloroethylene exposure, as genetic polymorphisms in metabolizing enzymes like CYPs and UGTs are also prevalent in the human population. canada.ca

Table 1: Inter-Strain Variability of Trichloroethylene (TCE) Oxidative Metabolites in Male Mice

Click to view data
Strain Key Oxidative Metabolite(s) Observed Variability Reference
15 Inbred Strains Trichloroacetic acid (TCA) >4-fold difference in peak serum concentrations. nih.gov
7 Inbred Strains Trichloroethanol (TCOH) 2- to 4-fold higher than TCA in kidney, with significant inter-strain differences. nih.gov
C57BL/6J vs. NZW/LacJ Trichloroethanol (TCOH) Higher kidney levels observed in NZW/LacJ mice in a sub-chronic study. nih.gov
C57BL/6J, B6C3F1/J, NZW/LacJ Trichloroethanol (TCOH) & Trichloroacetic acid (TCA) Geometric Standard Deviation (GSD) across strains for oxidative metabolites ranged from 1.24 to 2.04, indicating significant variability. nih.gov

Advanced Analytical Methodologies for Trichloroethyl β D Glucuronide Research

High-Resolution Chromatographic Separations for Trichloroethyl β-D-Glucuronide in Research Matrices

Chromatographic techniques are fundamental in separating trichloroethyl β-D-glucuronide from other components in a sample, a critical step for accurate analysis.

Liquid Chromatography (LC) Techniques (e.g., HPLC, UPLC) for Complex Sample Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful tools for analyzing complex mixtures containing trichloroethyl β-D-glucuronide. openaccessjournals.comresearchgate.net These methods separate compounds based on their differential interactions with a stationary phase and a liquid mobile phase. openaccessjournals.com The choice of stationary phase, such as a C18 column, and the composition of the mobile phase are optimized to achieve effective separation. researchgate.netunil.chmdpi.com For instance, a gradient elution with a mobile phase consisting of an aqueous component (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic modifier (such as acetonitrile (B52724) or methanol) is commonly employed. unil.chmdpi.comspectroscopyonline.com

UPLC, an advancement of HPLC, utilizes columns with smaller particle sizes (typically under 2 µm) and higher pressures, resulting in improved resolution and faster analysis times. unil.ch This is particularly advantageous for high-throughput screening of biological samples. restek.com The high resolving power of UPLC is crucial for separating trichloroethyl β-D-glucuronide from its parent compound, trichloroethanol, and other metabolites that may be present in the sample matrix.

Interactive Table: Comparison of HPLC and UPLC for Glucuronide Analysis
FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Particle Size 3-5 µm< 2 µm
Pressure LowerHigher
Resolution GoodExcellent
Analysis Time LongerShorter
Application Routine analysis, quality control openaccessjournals.comHigh-throughput screening, complex mixture analysis unil.ch

Gas Chromatography (GC) Coupled with Derivatization Strategies

Gas Chromatography (GC) is another powerful separation technique, but it is typically suitable for volatile and thermally stable compounds. Since trichloroethyl β-D-glucuronide is a polar and non-volatile molecule, a derivatization step is necessary prior to GC analysis. jfda-online.com Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. jfda-online.com Common derivatization techniques include silylation, acylation, and alkylation, which convert polar functional groups into less polar, more volatile derivatives. jfda-online.com For glucuronides, derivatization can be achieved by creating methyl ester and trimethylsilyl (B98337) ether derivatives. nih.gov

Once derivatized, the sample is injected into the GC system, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components are then detected, often by a mass spectrometer (GC-MS). This approach allows for the sensitive and specific analysis of trichloroethyl β-D-glucuronide, although the additional derivatization step can add complexity to the sample preparation process. jfda-online.com

Specialized Chromatographic Modes for Glucuronide Analysis (e.g., HILIC, SFC)

For highly polar compounds like glucuronides, specialized chromatographic modes such as Hydrophilic Interaction Liquid Chromatography (HILIC) and Supercritical Fluid Chromatography (SFC) offer significant advantages. chromatographyonline.comnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent and a small amount of aqueous solvent. chromatographyonline.com This technique is particularly effective for retaining and separating very polar compounds that show little or no retention in reversed-phase LC. The serial coupling of reversed-phase LC and HILIC can provide a broad polarity range for separating a wide spectrum of compounds. chromatographyonline.com

Supercritical Fluid Chromatography (SFC) employs a supercritical fluid, most commonly carbon dioxide, as the mobile phase. chromatographyonline.comnih.gov SFC can offer faster separations and reduced organic solvent consumption compared to HPLC. chromatographyonline.comnih.gov By using polar stationary phases, SFC can effectively separate polar analytes like glucuronides. nih.govuva.es The retention behavior in SFC is different from that in HPLC, making it a complementary technique for analyzing complex mixtures. uva.es The orthogonality of SFC and reversed-phase LC–HILIC makes their combination a powerful tool for comprehensive sample analysis. chromatographyonline.com

Mass Spectrometry-Based Quantification and Structural Elucidation in Research Matrices

Mass spectrometry (MS) is an indispensable tool in the analysis of trichloroethyl β-D-glucuronide, offering high sensitivity and specificity for both quantification and structural confirmation. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Sensitivity and Selectivity

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of trichloroethyl β-D-glucuronide in biological matrices. scispace.comnih.govnih.govresearchgate.netnih.govnih.govnih.gov This technique combines the superior separation capabilities of LC with the highly selective and sensitive detection of MS/MS. scispace.com

In an LC-MS/MS system, the analyte is first separated by the LC column and then introduced into the mass spectrometer. The compound is ionized, typically using electrospray ionization (ESI), and the precursor ion corresponding to trichloroethyl β-D-glucuronide is selected in the first mass analyzer. This precursor ion is then fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. nih.gov This process, known as multiple reaction monitoring (MRM), provides exceptional specificity, minimizing interference from the complex sample matrix. ijpras.com The direct measurement of the intact glucuronide by LC-MS/MS avoids the need for hydrolysis, which can be incomplete and introduce inaccuracies. scispace.com

Interactive Table: Key Parameters in LC-MS/MS Analysis of Glucuronides
ParameterDescriptionExample for Ethyl GlucuronideReference
Precursor Ion (m/z) Mass-to-charge ratio of the intact ionized molecule.221.2 spectroscopyonline.comnih.gov
Product Ions (m/z) Mass-to-charge ratios of the fragments generated from the precursor ion.75.0, 85.1 spectroscopyonline.comnih.gov
Ionization Mode Method used to generate ions (e.g., ESI positive or negative).Negative Ion Mode science.gov
Internal Standard A labeled version of the analyte (e.g., deuterated) added to the sample for accurate quantification.Ethyl glucuronide-d5 nih.gov

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification and Confirmation

High-Resolution Mass Spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap mass analyzers, provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). ijpras.comchromatographyonline.com This accuracy allows for the confident determination of the elemental composition of an unknown compound, which is invaluable for metabolite identification. chromatographyonline.commdpi.com

In the context of trichloroethyl β-D-glucuronide research, HRMS is used to confirm the identity of the metabolite by comparing its accurate mass to the theoretical mass. nih.gov Furthermore, HRMS can be employed in non-targeted metabolomics studies to identify novel metabolites of trichloroethylene (B50587). nih.gov By searching for characteristic isotopic patterns of chlorine-containing compounds, researchers can pinpoint previously unknown chlorinated metabolites in complex biological samples. nih.gov The combination of HRMS with metabolic software facilitates the rapid analysis and characterization of a broad spectrum of metabolites. mdpi.com

Quantitative Method Development and Validation in Research Biological Samples (e.g., animal tissues, cell cultures, in vitro incubations)

The accurate quantification of trichloroethyl β-D-glucuronide (TCEG) in diverse biological matrices is fundamental to understanding the metabolism and disposition of its parent compound, trichloroethylene (TCE). Method development and validation for TCEG in research samples such as animal tissues, cell cultures, and in vitro incubations require robust and sensitive analytical techniques. These methods must be tailored to the specific matrix to account for potential interferences and ensure accurate results.

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed for the quantitative analysis of TCEG and its related metabolites. For instance, in studies with rat and mouse models, HPLC has been used to analyze urinary metabolites, identifying trichloroethanol and its glucuronide as major products. nih.gov In such methods, sample preparation is a critical step. For urine samples, analysis can sometimes be performed directly, while for more complex matrices like tissues, extraction procedures are necessary to isolate the analytes of interest. For the analysis of trichloroethanol glucuronide, a common approach involves enzymatic hydrolysis with β-glucuronidase to release free trichloroethanol, which is then extracted and quantified. oup.com

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. researchgate.netroutledge.com Key validation parameters, as outlined by international guidelines such as those from the International Conference on Harmonisation (ICH), include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netmdpi.comeuropa.eu

Specificity ensures that the analytical signal is solely from the analyte of interest, without interference from other components in the sample matrix. mdpi.com

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Accuracy refers to the closeness of the measured value to the true value and is often assessed through recovery studies. mdpi.com

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). mdpi.com

LOD and LOQ represent the lowest concentration of an analyte that can be reliably detected and quantified, respectively. researchgate.netmdpi.com

In the context of in vitro studies, such as those using suspended human hepatocytes or liver microsomes, headspace gas chromatography-mass spectrometry (GC-MS) has been utilized to measure changes in the concentrations of TCE and its metabolites. nih.gov These systems allow for the investigation of metabolic pathways and potential interactions with other compounds. For example, studies have shown that certain drugs can inhibit the glucuronidation of trichloroethanol, highlighting the importance of robust quantitative methods in drug interaction studies. nih.gov

The table below summarizes key aspects of quantitative method development for TCEG and related compounds in research biological samples.

ParameterDescriptionTypical TechniquesKey Considerations
Sample Types Animal tissues (liver, kidney), cell cultures (hepatocytes), in vitro incubations (microsomes)GC, HPLC, GC-MSMatrix effects, sample homogeneity, extraction efficiency
Analyte Trichloroethyl β-D-glucuronide, Trichloroethanol, Trichloroacetic acidStability, potential for degradation during sample processing
Method Validation Specificity, Linearity, Accuracy, Precision, LOD, LOQAs per ICH guidelinesUse of appropriate calibration standards and quality controls
Sample Preparation Direct injection, liquid-liquid extraction, solid-phase extraction, enzymatic hydrolysisRecovery, removal of interfering substances

Spectroscopic Approaches Beyond Initial Characterization for Advanced Research

While initial characterization of trichloroethyl β-D-glucuronide often relies on standard spectroscopic methods, advanced research into its behavior and interactions necessitates more sophisticated techniques.

Advanced NMR Techniques for Investigating Molecular Interactions and Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and conformational dynamics of molecules in solution. nih.govcsic.es Beyond simple structure confirmation, advanced NMR techniques can provide detailed insights into the molecular interactions and conformational preferences of trichloroethyl β-D-glucuronide.

Conformational analysis of small molecules like TCEG can be performed using NMR by measuring coupling constants and observing changes in chemical shifts in different solvent environments or at varying temperatures. nih.gov These parameters provide information about the populations of different conformers in solution. Quantum mechanical calculations are often used in conjunction with NMR data to understand the stereoelectronic interactions that govern conformational stability. nih.gov

Two-dimensional (2D) NMR experiments are particularly valuable for complex molecules. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) allow for the unambiguous assignment of proton (¹H) and carbon (¹H) signals. acs.orgnih.gov These assignments are crucial for detailed structural and interaction studies. For instance, changes in the chemical shifts of TCEG upon binding to a biological macromolecule can be monitored to identify the binding site and characterize the nature of the interaction. nih.gov

Paramagnetic NMR techniques, which involve the use of lanthanide ions, can be employed to gain long-range structural information, which is often difficult to obtain with standard NMR methods. nih.gov Furthermore, the use of fluorinated analogs can be a powerful strategy, as ¹⁹F NMR is highly sensitive to the local environment and can be used to probe weak interactions. nih.gov

The table below highlights some advanced NMR techniques and their applications in the study of trichloroethyl β-D-glucuronide.

NMR TechniqueApplicationInformation Obtained
Variable Temperature (VT) NMR Conformational analysisThermodynamic parameters of conformational equilibria
2D COSY Structural elucidationScalar coupling networks between protons
2D HSQC/HMBC Structural elucidationCorrelations between protons and directly bonded or long-range carbons
NOESY/ROESY Conformational and interaction analysisThrough-space proximity of protons, intermolecular interactions
Saturation Transfer Difference (STD) NMR Interaction analysisMapping of the binding epitope of a ligand to a receptor
¹⁹F NMR (with fluorinated analogs) Interaction analysisSensitive probe for weak molecular interactions

Integration of Multi-Omics Approaches in Trichloroethyl β-D-Glucuronide Pathway Research

Understanding the complete biological impact of trichloroethylene exposure and the role of its metabolite, trichloroethyl β-D-glucuronide, requires a holistic approach that extends beyond the analysis of a single molecule. The integration of multiple "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful framework for elucidating the complex pathways and systemic responses associated with TCE exposure. frontiersin.org

Metabolomics , the comprehensive analysis of small molecules in a biological system, has been instrumental in studying the metabolic perturbations caused by TCE. nih.govscilit.comoup.com High-resolution metabolomics can identify not only known metabolites like TCEG but also novel, previously uncharacterized compounds. researchgate.net By comparing the metabolic profiles of exposed and unexposed individuals or model systems, researchers can identify biomarkers of exposure and effect. creative-proteomics.com For example, metabolomic studies in workers occupationally exposed to TCE have revealed alterations in pathways such as purine (B94841) catabolism and sulfur amino acid biosynthesis, which are consistent with the known toxic effects of TCE on the immune system, liver, and kidneys. scilit.com

Proteomics , the large-scale study of proteins, can provide insights into how TCE exposure alters protein expression, distribution, and interactions. In one study, proteomic analysis of human hepatic cells exposed to TCE identified changes in the expression and localization of proteins involved in cellular processes, suggesting mechanisms of TCE-induced cytotoxicity. nih.gov By identifying the protein targets of TCE metabolites, proteomics can help to unravel the molecular mechanisms of toxicity.

Transcriptomics , which analyzes the complete set of RNA transcripts in a cell, can reveal changes in gene expression in response to TCE exposure. This information can point to the signaling pathways and cellular processes that are affected. Integrating transcriptomic data with proteomic and metabolomic data can provide a more complete picture of the cellular response, from the initial transcriptional changes to the resulting alterations in protein levels and metabolic function. acs.org

The integration of these multi-omics datasets presents significant bioinformatic challenges but also offers unprecedented opportunities to understand the systems-level effects of TCE and its metabolites. researchgate.net By combining data from different omics platforms, researchers can construct comprehensive models of the metabolic and signaling pathways affected by TCE, leading to a deeper understanding of its mechanisms of toxicity and the role of glucuronidation in its detoxification or bioactivation.

The following table outlines the role of different omics approaches in TCEG pathway research.

Omics ApproachFocus of StudyKey Findings and Applications
Metabolomics Global analysis of small molecule metabolitesIdentification of exposure biomarkers, characterization of metabolic pathway perturbations (e.g., purine, amino acid metabolism). nih.govscilit.comresearchgate.net
Proteomics Large-scale analysis of proteinsIdentification of protein targets, understanding alterations in protein expression and interaction networks. nih.gov
Transcriptomics Analysis of gene expression (RNA)Identification of differentially expressed genes and affected signaling pathways. acs.org
Multi-Omics Integration Combined analysis of data from multiple omics platformsConstruction of comprehensive pathway models, systems-level understanding of toxicity mechanisms. frontiersin.orgresearchgate.net

Investigations into the Biological and Biochemical Significance of Trichloroethyl β D Glucuronide

Role as a Key Metabolite in Xenobiotic Disposition Research

Trichloroethyl β-D-glucuronide is a major metabolite of the industrial solvent trichloroethylene (B50587) (TCE) and the sedative-hypnotic drug chloral (B1216628) hydrate (B1144303). researchgate.netwww.gov.uk Its formation is a critical step in the body's process of detoxifying and eliminating these compounds. The metabolic pathway primarily involves the oxidation of the parent compound to trichloroethanol, which then undergoes conjugation with glucuronic acid to form the water-soluble Trichloroethyl β-D-glucuronide. This process enhances the elimination of the xenobiotic from the body. www.gov.uknih.gov

Enzymatic Interactions and Substrate-Enzyme Kinetics within Glucuronidation Pathways

The formation of Trichloroethyl β-D-glucuronide is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). These enzymes facilitate the transfer of a glucuronic acid moiety from the high-energy donor, UDP-glucuronic acid, to the hydroxyl group of trichloroethanol. nih.gov This conjugation reaction is a classic example of a phase II metabolic process, which generally serves to increase the water solubility of xenobiotics and facilitate their excretion. www.gov.uk

Preclinical and Animal Model Studies on Trichloroethyl β-D-Glucuronide Disposition

Preclinical studies in animal models have been instrumental in elucidating the pharmacokinetic and toxicokinetic properties of Trichloroethyl β-D-glucuronide. These studies, primarily conducted in rodents, provide valuable data on its absorption, distribution, metabolism, and excretion.

Pharmacokinetic studies in rats and mice have provided key insights into the disposition of Trichloroethyl β-D-glucuronide. Following the administration of chloral hydrate, Trichloroethyl β-D-glucuronide is rapidly formed, with maximum plasma concentrations observed shortly after dosing. researchgate.net

A study by Beland et al. (1998) provided comparative plasma half-life values for trichloroethanol and its glucuronide in male B6C3F1 mice and Fischer 344 rats. These findings highlight species differences in the elimination of this metabolite.

Table 1: Comparative Plasma Half-life of Trichloroethanol and its Glucuronide in Rodents

Species Compound Plasma Half-life (minutes)
Mouse (B6C3F1) Trichloroethanol and its glucuronide ~7
Rat (Fischer 344) Trichloroethanol and its glucuronide Significantly greater than in mice

Data sourced from Beland et al. (1998). researchgate.net

The primary route of elimination for Trichloroethyl β-D-glucuronide is through the urine. nj.gov Its high water solubility, a result of the glucuronic acid conjugation, facilitates its renal clearance. Studies in rats and mice have quantified the urinary excretion of TCE metabolites, providing a clear picture of the importance of the glucuronidation pathway.

A study by Dekant et al. (1990) investigated the urinary metabolites of trichloroethylene in Wistar rats and B6C3F1 mice after a single oral dose. The results demonstrate the quantitative significance of Trichloroethyl β-D-glucuronide in the excretion of TCE.

Table 2: Urinary Metabolites of Trichloroethylene in Rats and Mice (% of total urinary metabolites)

Metabolite Rat (Wistar) Mouse (B6C3F1)
Trichloroacetic acid 45 18
Trichloroethanol glucuronide 35 65
Free Trichloroethanol 10 7
Other 10 10

Data represents the percentage of total urinary metabolites after a single oral dose of [14C]trichloroethylene. Adapted from Dekant et al. (1990).

Comparative Metabolism and Species-Specific Pathways of Glucuronidation in Research

Significant species differences have been observed in the metabolism of trichloroethylene and chloral hydrate, which in turn affect the formation and disposition of Trichloroethyl β-D-glucuronide. who.int Mice, for instance, have been shown to metabolize trichloroethylene to a greater extent than rats. who.int

The quantitative data on urinary metabolites (as shown in Table 2) clearly illustrates a species-specific difference in the glucuronidation of trichloroethanol between rats and mice. Mice excrete a significantly higher proportion of TCE metabolites as Trichloroethanol β-D-glucuronide compared to rats. nih.govtandfonline.com This suggests a more active or efficient glucuronidation pathway for trichloroethanol in mice.

Furthermore, the plasma half-life of Trichloroethanol and its glucuronide is notably shorter in mice than in rats, indicating a more rapid elimination in mice. researchgate.net These species-specific variations in glucuronidation are critical considerations when extrapolating findings from animal models to other species.

Applications of Trichloroethyl β D Glucuronide in Basic and Preclinical Research

Utilization as a Reference Standard in Metabolic and Analytical Research Assays

Trichloroethyl β-D-glucuronide serves as an essential reference standard in metabolic and analytical research. Its primary role is in the accurate identification and quantification of metabolites of trichloroethylene (B50587) (TCE), a widespread environmental contaminant. nih.govnih.gov The metabolism of TCE is complex, involving two major pathways: cytochrome P450 (CYP)-dependent oxidation and glutathione (B108866) (GSH) conjugation. nih.govnih.gov The oxidative pathway leads to the formation of several metabolites, including trichloroethanol (TCOH), which is then conjugated with glucuronic acid to form trichloroethyl β-D-glucuronide (TCOG). nih.govoup.com

In research, the availability of pure TCOG as a standard is crucial for developing and validating analytical methods, such as gas chromatography/mass spectrometry (GC/MS) and liquid chromatography/mass spectrometry (LC/MS), which are considered the preferred confirmatory methods for its detection in biological samples like urine. lin-zhi.comlin-zhi.com These methods allow for the precise measurement of TCOG levels, providing insights into the extent of TCE exposure and the activity of the glucuronidation pathway. nih.govnih.gov For instance, in studies involving human and animal models exposed to TCE, the identification of TCOG in urine confirms the in vivo functioning of the CYP-dependent oxidative pathway. nih.gov

The use of TCOG as a reference standard is also highlighted in enzyme immunoassays designed for the detection of ethyl glucuronide, where it is used to assess the specificity of the assay. lin-zhi.comlin-zhi.com In these assays, trichloroethyl β-D-glucuronide at high concentrations showed no cross-reactivity, confirming the assay's ability to specifically detect its target analyte without interference from structurally similar compounds. lin-zhi.comlin-zhi.com

Table 1: Analytical Applications of Trichloroethyl β-D-Glucuronide

Application AreaSpecific UseAnalytical TechniquesSignificance
Metabolic Studies Identification and quantification of TCE metabolites.GC/MS, LC/MSConfirms in vivo function of the CYP-dependent oxidation pathway of TCE. nih.gov
Analytical Method Development Validation of assays for detecting TCE metabolites.GC/MS, LC/MSEnsures accuracy and reliability of analytical measurements. lin-zhi.comlin-zhi.com
Enzyme Immunoassays Assessment of assay specificity.Enzyme ImmunoassayConfirms no cross-reactivity with structurally similar compounds. lin-zhi.comlin-zhi.com

Application in Enzyme Kinetic and Inhibition Studies of UGTs

Trichloroethyl β-D-glucuronide, as a product of UDP-glucuronosyltransferase (UGT) activity, is central to studies investigating the kinetics and inhibition of these crucial phase II metabolizing enzymes. solvobiotech.comnih.gov UGTs are responsible for the glucuronidation of a vast array of compounds, converting them into more water-soluble forms that can be readily excreted. solvobiotech.comnih.gov Understanding the kinetics of UGTs and how their activity is affected by various substances is vital for predicting drug-drug interactions and understanding xenobiotic metabolism. solvobiotech.com

Inhibition studies often utilize probe substrates that are selectively metabolized by specific UGT isoforms. nih.govnih.gov While trichloroethyl β-D-glucuronide itself is the metabolite, its formation from trichloroethanol is used to characterize the activity of the UGT enzymes involved. nih.gov By measuring the rate of TCOG formation in the presence and absence of potential inhibitors, researchers can determine the inhibitory potential (e.g., IC50 or Ki values) of a test compound on specific UGT isoforms. nih.gov For example, studies investigating the inhibition of UGTs by various compounds might use a substrate that is glucuronidated to a specific product, and the reduction in the formation of that product indicates inhibition. nih.gov

These studies are critical for drug development, as regulatory agencies recommend in vitro UGT inhibition testing for new molecular entities, especially if they are to be co-administered with known UGT substrate drugs. solvobiotech.com The data from these assays help to predict potential adverse drug reactions in a clinical setting.

Development and Validation of In Vitro Biotransformation Models

In vitro biotransformation models, such as human liver microsomes (HLMs), intestinal microsomes, and recombinant UGT enzymes, are indispensable tools for studying drug metabolism. solvobiotech.comhelsinki.fi The formation of trichloroethyl β-D-glucuronide from its precursor, trichloroethanol, serves as a valuable reaction to characterize and validate these models. nih.gov The ability of an in vitro system to accurately replicate the in vivo glucuronidation of trichloroethanol to TCOG provides confidence in its utility for predicting the metabolic fate of other xenobiotics. researchgate.net

For instance, when developing new in vitro models, such as those using primary hepatocytes or induced pluripotent stem cell-derived hepatocytes, the metabolism of well-characterized compounds like trichloroethanol is often assessed. researchgate.net The rates of TCOG formation in these models can be compared to data from established systems like HLMs or even to in vivo data to evaluate the model's metabolic competency. researchgate.net This validation is crucial for ensuring that the in vitro system provides a reliable prediction of human metabolism.

Furthermore, these models are used to investigate species differences in metabolism. helsinki.fi By comparing the glucuronidation of trichloroethanol in liver microsomes from different species (e.g., human, rat, mouse), researchers can identify potential differences in UGT activity that may impact the extrapolation of animal data to humans. helsinki.firesearchgate.net

Utility in Mechanistic Studies of Glucuronidation Pathways

Trichloroethyl β-D-glucuronide is a key molecule in mechanistic studies aimed at elucidating the intricacies of glucuronidation pathways. nih.govnih.gov Glucuronidation is a multi-step process involving the enzyme UGT and the cofactor UDP-glucuronic acid (UDPGA). nih.govnih.gov The study of TCOG formation helps to understand the factors that influence this conjugation reaction, such as substrate specificity of UGT isoforms and the potential for enterohepatic recirculation of the glucuronide metabolite. nih.gov

Moreover, the detection of TCOG in urine serves as a biomarker of exposure to TCE and demonstrates the functionality of the glucuronidation pathway in vivo. nih.gov Mechanistic studies can explore how genetic polymorphisms in UGT enzymes might affect the rate of TCOG formation, potentially leading to inter-individual differences in TCE metabolism and susceptibility to its toxic effects. nih.govnih.gov

Contribution to Understanding Xenobiotic Metabolism and Disposition in Animal Models

Animal models are extensively used to study the metabolism and toxicity of xenobiotics like trichloroethylene. researchgate.netnih.gov The analysis of trichloroethyl β-D-glucuronide in these models provides critical data on the disposition of TCE and its metabolites. nih.govresearchgate.net Studies in rats and mice have shown that TCOG is a significant metabolite of TCE found in urine, indicating the importance of the glucuronidation pathway in these species. nih.gov

By measuring the levels of TCOG and other TCE metabolites in various tissues (e.g., liver, kidney, serum) and excreta, researchers can develop physiologically based pharmacokinetic (PBPK) models. researchgate.netnih.gov These models are mathematical representations of the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. The data on TCOG formation and elimination are essential for calibrating and validating these PBPK models, which can then be used to predict the internal dose of TCE and its metabolites in different organs and to extrapolate findings from animals to humans. researchgate.net

Table 2: Findings from Animal Model Studies

Animal ModelKey FindingSignificance
Rats and Mice TCOG is a major urinary metabolite of TCE. nih.govDemonstrates the importance of the glucuronidation pathway in these species.
Mice (various inbred strains) Significant inter-strain variability in TCE metabolism, including TCOG formation. researchgate.netHighlights the influence of genetic background on xenobiotic metabolism.
Mice Kidney levels of TCOH (the precursor to TCOG) were 2 to 4-fold higher than those of TCA, another major metabolite. nih.govIndicates that glucuronidation is a significant route of elimination for TCE metabolites in the kidney.

Research into Derivatives and Analogs for Mechanistic Probes

While trichloroethyl β-D-glucuronide itself is a metabolite, the principles of its formation and the chemical properties of the trichloroethyl group have inspired research into related derivatives and analogs for use as mechanistic probes. acs.orgresearchgate.net For instance, the trichloroethyl (TCE) group has been explored as a protecting group in chemical synthesis due to its stability under certain conditions and its specific cleavage requirements. researchgate.net

In the context of metabolic research, synthetic analogs of glucuronides can be designed to probe the active sites of UGT enzymes or to investigate the mechanisms of drug-drug interactions. scispace.com By systematically modifying the structure of the aglycone or the glucuronic acid moiety, researchers can gain insights into the structural requirements for UGT-mediated metabolism and inhibition. Although direct research on derivatives of trichloroethyl β-D-glucuronide for this purpose is not extensively documented in the provided results, the concept of using structurally related compounds as probes is a well-established strategy in enzymology and drug metabolism studies. scispace.com

Future Directions and Emerging Research Themes for Trichloroethyl β D Glucuronide Investigations

Advancements in Analytical Techniques for Comprehensive Metabolite Profiling

The accurate and sensitive detection of trichloroethyl β-D-glucuronide and other TCE metabolites is fundamental to understanding their toxicokinetics and health impacts. numberanalytics.com Historically, the analysis of TCE and its metabolites has relied heavily on gas chromatography (GC) coupled with mass spectrometry (MS) or electron capture detection (ECD). nih.govcdc.gov While effective, these methods often require sample derivatization, and in the case of trichloroethyl β-D-glucuronide, enzymatic hydrolysis to convert the glucuronide back to trichloroethanol before analysis. nih.gov

Recent and future advancements in analytical chemistry are set to provide a more comprehensive and direct profile of TCE metabolites. High-resolution metabolomics (HRM) using ultra-high resolution mass spectrometry is a powerful tool for measuring thousands of chemicals in biological samples, offering in-depth coverage of the metabolic phenotype. oup.com

Key Advancements and Future Applications:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is particularly useful for analyzing non-volatile metabolites like glucuronides directly in biological matrices such as urine and tissues, without the need for hydrolysis. numberanalytics.comresearchgate.net The development of new LC-MS methods has already enabled the identification of previously uncharacterized regioisomers of TCE-glutathione conjugates, highlighting the potential for discovering novel glucuronide structures. acs.orgnih.gov

Ultra-High-Performance Liquid Chromatography (UPLC): When coupled with MS, UPLC offers faster analysis times and improved resolution, which is crucial for separating isomeric metabolites. biomedres.usijprajournal.com This can be applied to differentiate various glucuronide conjugates of TCE.

High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap MS and Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS provide highly accurate mass measurements, which aids in the confident identification of unknown metabolites and their formulas. chromatographyonline.com This will be instrumental in creating a complete picture of the metabolic fate of TCE, including all its glucuronidated forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be employed for the structural elucidation of impurities and metabolites in biological samples, providing definitive structural information that complements mass spectrometry data. biomedres.usijprajournal.com

These advanced techniques will allow for a more complete "impurity profiling" of biological samples from individuals exposed to TCE, moving beyond a few targeted metabolites to a comprehensive metabolic fingerprint. biomedres.usijprajournal.com

Interactive Data Table: Evolution of Analytical Techniques for TCE Metabolites

Analytical TechniqueAbbreviationApplication to Trichloroethyl β-D-Glucuronide AnalysisKey Advantages
Gas Chromatography-Mass SpectrometryGC-MSIndirect analysis after enzymatic hydrolysis to trichloroethanol. nih.govHigh sensitivity for volatile compounds. numberanalytics.com
Gas Chromatography-Electron Capture DetectorGC-ECDIndirect analysis after enzymatic hydrolysis. nih.govExcellent sensitivity for halogenated compounds. nih.gov
Liquid Chromatography-Tandem Mass SpectrometryLC-MS/MSDirect analysis of the intact glucuronide conjugate. numberanalytics.comHigh specificity and sensitivity for non-volatile metabolites. researchgate.net
Ultra-High-Performance Liquid ChromatographyUPLCHigh-resolution separation of glucuronide isomers. biomedres.usFaster analysis and improved separation efficiency. ijprajournal.com
High-Resolution Mass SpectrometryHRMSAccurate mass determination for confident identification. chromatographyonline.comUnambiguous identification of novel metabolites. chromatographyonline.com
Nuclear Magnetic ResonanceNMRDefinitive structural elucidation of metabolites. biomedres.usProvides detailed structural information. ijprajournal.com

Integration of Systems Biology and Computational Approaches in Glucuronidation Research

Systems biology, which integrates experimental data with computational modeling, offers a powerful framework for understanding the complex network of interactions that govern the metabolism of xenobiotics like TCE. nih.govfrontiersin.org While significant progress has been made in predicting metabolism mediated by cytochrome P450 enzymes, developing similar models for glucuronidation by UDP-glucuronosyltransferases (UGTs) has been more challenging. annualreviews.orgnih.gov

Future research will increasingly focus on developing and refining in silico models to predict the glucuronidation of TCE and its metabolites. annualreviews.orgnih.gov These computational approaches can provide a cost-effective alternative to extensive in vitro studies. annualreviews.orgnih.gov

Key Research Areas:

Quantitative Structure-Activity Relationship (QSAR) Models: 3D-QSAR techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are being used to build statistically reliable models that can predict the substrate selectivity and clearance by UGT isoforms. nih.govtdl.org These models can help identify the structural features of a molecule that make it a good or poor substrate for glucuronidation. tdl.org

Homology Modeling: In the absence of complete 3D structures for human UGTs, homology modeling can be used to create structural models of these enzymes. nih.gov These models, when combined with experimental data, can provide insights into the catalytic pocket and the molecular basis of substrate selectivity. nih.gov

Site of Metabolism (SOM) Prediction: In silico models are being developed to predict the specific site on a molecule where glucuronidation will occur. oup.com These models often use quantum chemical descriptors to capture the reactivity of different atoms within the substrate. oup.com

Multi-Omics Data Integration: A systems toxicology approach involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to understand the holistic biological response to TCE exposure. ufz.de This can help to connect the formation of trichloroethyl β-D-glucuronide to broader cellular perturbations and toxic outcomes. oup.comufz.de

The integration of these computational tools will not only enhance our ability to predict the metabolic fate of TCE but also provide a deeper understanding of the factors that influence individual variability in response to exposure.

Interactive Data Table: Computational Approaches in Glucuronidation Research

Computational ApproachDescriptionApplication to Trichloroethyl β-D-Glucuronide
Quantitative Structure-Activity Relationship (QSAR) Develops models that correlate the chemical structure of a compound with its biological activity (e.g., rate of glucuronidation). nih.govtdl.orgPredicting the rate and extent of trichloroethanol glucuronidation by different UGT enzymes.
Homology Modeling Creates a 3D model of a protein (e.g., a UGT enzyme) based on the known structure of a related protein. nih.govVisualizing the interaction between trichloroethanol and the active site of UGT enzymes to understand selectivity.
Site of Metabolism (SOM) Prediction Uses computational algorithms to identify the most likely atom or functional group on a molecule to be metabolized. oup.comConfirming the hydroxyl group of trichloroethanol as the primary site for glucuronidation.
Systems Biology / Multi-Omics Integrates large datasets from different "omics" fields (genomics, metabolomics, etc.) to model complex biological systems. frontiersin.orgufz.deLinking the production of trichloroethyl β-D-glucuronide to changes in gene expression, protein levels, and other endogenous metabolites.

Exploration of Novel Glucuronidation Pathways and Enzymes in Non-Human Systems

While human metabolism of TCE is of primary interest for risk assessment, studying its biotransformation in non-human systems provides valuable comparative data and can reveal novel metabolic pathways. nih.gov Animal studies have shown significant species- and strain-dependent differences in the rates and patterns of TCE metabolism. nih.govnih.govwho.int

For instance, the rate of TCE metabolism to trichloroacetic acid is more rapid in mice than in rats. who.int Such differences in the primary oxidative pathways will invariably influence the amount of trichloroethanol produced and available for subsequent glucuronidation.

Future Research Directions:

Comparative Metabolomics: Applying advanced analytical techniques to a wide range of species exposed to TCE can identify unique or divergent metabolic pathways, including novel glucuronide conjugates.

In Vitro Studies with Non-Human Enzymes: Investigating the glucuronidation of trichloroethanol using liver microsomes or recombinant UGT enzymes from different animal species can elucidate species-specific enzyme kinetics and substrate preferences.

Microbial Metabolism: The gut microbiota can play a role in the metabolism of xenobiotics. aacrjournals.org Research into the ability of gut bacteria to hydrolyze trichloroethyl β-D-glucuronide (a process of deglucuronidation) could reveal its role in enterohepatic recirculation, potentially prolonging the body's exposure to trichloroethanol. nih.gov

Environmental Biodegradation: Some bacteria are capable of degrading TCE in the environment through co-metabolism. frontiersin.org While distinct from mammalian metabolism, studying the enzymes and pathways involved in these microorganisms could provide insights into novel biotransformation reactions.

Understanding the diversity of glucuronidation across different biological systems can improve the extrapolation of animal toxicity data to humans and reveal the evolutionary conservation and divergence of xenobiotic metabolism.

Interactive Data Table: Species-Dependent Aspects of TCE Metabolism

SpeciesKey Metabolic FeatureImplication for Trichloroethyl β-D-Glucuronide
Mouse More rapid metabolism of TCE to trichloroacetic acid compared to rats. who.int This may lead to a different ratio of oxidative metabolites versus conjugated metabolites.May alter the proportion of TCE dose that is converted to trichloroethanol and subsequently its glucuronide.
Rat Studies have identified different regioisomers of TCE-glutathione conjugates compared to humans, indicating species differences in conjugation pathways. acs.orgSuggests that species-specific UGT activity could also lead to differences in glucuronidation.
Human Polymorphisms in glutathione (B108866) S-transferases (GSTs) are linked to renal cell cancer risk from TCE, highlighting the importance of conjugation pathways. nih.govGenetic variability in human UGT enzymes likely influences the efficiency of trichloroethyl β-D-glucuronide formation.
Various Bacteria Capable of aerobic co-metabolism of TCE. frontiersin.orgWhile not glucuronidation, this demonstrates diverse biochemical strategies for transforming TCE in non-mammalian systems.
Roman Snail (Helix pomatia) A source of the enzyme β-glucuronidase, which is used experimentally to hydrolyze glucuronide conjugates. sigmaaldrich.cnThis organism produces an enzyme that is a key tool in the indirect analysis of trichloroethyl β-D-glucuronide.

Role in Advancing Fundamental Understanding of Conjugation Reactions and Xenobiotic Interactions

Trichloroethyl β-D-glucuronide serves as a classic example of a Phase II conjugation reaction, where a polar group (glucuronic acid) is attached to a xenobiotic metabolite (trichloroethanol) to facilitate its excretion. nih.govsigmaaldrich.cnresearchgate.net The study of its formation and fate provides fundamental insights into the broader processes of xenobiotic metabolism and detoxification.

TCE metabolism is a complex interplay between two major pathways: cytochrome P450-dependent oxidation and glutathione conjugation. nih.govnih.gov The oxidative pathway produces metabolites like chloral (B1216628) hydrate (B1144303), which is then reduced to trichloroethanol, the direct precursor to trichloroethyl β-D-glucuronide. nih.gov

Fundamental Insights from Studying Trichloroethyl β-D-Glucuronide:

Pathway Interplay: Research on TCE metabolism highlights the competition and balance between different metabolic routes. The flux through the oxidative pathway directly determines the availability of substrate for glucuronidation. nih.gov Understanding this balance is crucial for predicting how factors that alter P450 activity (e.g., co-exposure to other chemicals, genetic polymorphisms) might indirectly affect the levels of trichloroethyl β-D-glucuronide.

Enzyme Function and Specificity: Trichloroethanol serves as a probe substrate for studying the activity of UGT enzymes. Investigating which specific UGT isoforms are responsible for its conjugation helps to characterize the function and substrate specificity of this important enzyme superfamily. annualreviews.orgnih.gov

Metabolic Tracing: Isotope-labeled versions of trichloroethyl β-D-glucuronide can be used as tracers in metabolic studies to follow the distribution and excretion of TCE metabolites in vivo. smolecule.com This helps to quantify the importance of the glucuronidation pathway and to understand processes like enterohepatic recirculation. nih.govsmolecule.com

Toxicant-Endobiotic Interactions: Glucuronidation is also a key pathway for endogenous compounds like steroids and bilirubin. sigmaaldrich.cn High loads of xenobiotics requiring glucuronidation could potentially compete with these endogenous substrates, providing a model for studying metabolic disruption.

By continuing to investigate the biotransformation of TCE into its glucuronide conjugate, researchers can gain valuable knowledge that is applicable to a wide range of other xenobiotics that undergo similar metabolic processes.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Trichloroethyl β-D-glucuronide in biological samples?

  • Methodological Answer :

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity (limit of detection [LOD] ≤ 0.1 ng/mL) and specificity. Protocols involve protein precipitation with acetonitrile, followed by chromatographic separation using a C18 column and detection in negative ion mode .
  • Enzyme-Linked Immunosorbent Assay (ELISA) is suitable for high-throughput screening but requires rigorous validation against LC-MS to avoid cross-reactivity with structurally similar glucuronides (e.g., ethyl glucuronide) .
  • Key Validation Parameters : Include recovery rates (≥85%), intra-/inter-day precision (CV <15%), and matrix effects (e.g., plasma vs. urine) .

Q. How is Trichloroethyl β-D-glucuronide synthesized and characterized for research use?

  • Methodological Answer :

  • Chemical Synthesis : Typically involves glucuronidation of trichloroethanol using UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A1 or UGT2B7) in vitro. Reaction conditions (pH 7.4, 37°C) and cofactors (e.g., Mg²⁺) must be optimized to maximize yield .
  • Purification : Use reverse-phase HPLC with a mobile phase of methanol/water (70:30 v/v) and confirm purity (>98%) via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Q. What experimental controls are essential when studying Trichloroethyl β-D-glucuronide as a biomarker for trichloroethylene (TCE) exposure?

  • Methodological Answer :

  • Negative Controls : Include samples from unexposed populations to establish baseline levels.
  • Positive Controls : Spike known concentrations of the compound into blank matrices (e.g., urine) to validate assay accuracy .
  • Confounding Factors : Account for interindividual variability in UGT activity due to genetic polymorphisms (e.g., UGT2B7*2 allele) or co-exposure to UGT inhibitors (e.g., fluconazole) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo glucuronidation kinetics of Trichloroethyl β-D-glucuronide?

  • Methodological Answer :

  • In Vitro-In Vivo Extrapolation (IVIVE) : Use physiologically based pharmacokinetic (PBPK) modeling to integrate enzyme affinity (Km) and maximum velocity (Vmax) from recombinant UGT systems with hepatic blood flow rates .
  • Isotopic Labeling : Employ deuterated trichloroethanol to trace metabolic pathways and identify non-enzymatic degradation products in vivo .
  • Species-Specific Differences : Compare metabolic rates across animal models (e.g., rat vs. human hepatocytes) to assess translational relevance .

Q. What strategies are effective for isolating Trichloroethyl β-D-glucuronide from complex biological matrices in metabolomic studies?

  • Methodological Answer :

  • Solid-Phase Extraction (SPE) : Use mixed-mode sorbents (e.g., Oasis HLB) for selective retention of glucuronides. Elute with methanol:ammonium hydroxide (95:5 v/v) .
  • Differential Solubility : Leverage the compound’s polarity by adjusting pH (e.g., acidification to protonate the glucuronic acid moiety) .
  • Data Analysis : Apply untargeted metabolomics workflows (e.g., XCMS Online) with fragmentation libraries to distinguish isobaric interferences .

Q. How do enzyme polymorphisms influence the interpretation of Trichloroethyl β-D-glucuronide as a biomarker in epidemiological studies?

  • Methodological Answer :

  • Genotyping : Screen for UGT2B7 variants (e.g., rs7662029) using TaqMan assays or next-generation sequencing .
  • Phenotype-Genotype Correlation : Stratify study populations by UGT activity (measured via bilirubin glucuronidation rates) to assess dose-response relationships .
  • Statistical Adjustments : Use multivariate regression to control for confounders like age, sex, and renal clearance rates .

Key Research Findings

  • Trichloroethyl β-D-glucuronide exhibits dose-dependent accumulation in urine after TCE exposure, with a half-life of 6–8 hours in humans .
  • Cross-reactivity with ethyl glucuronide in immunoassays necessitates confirmatory testing via LC-MS in forensic applications .
  • Population studies reveal a 30% reduction in glucuronidation efficiency among UGT2B7*2 carriers, impacting biomarker interpretation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.